(3-Chlorobenzyl)(4-methoxybenzyl)amine
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Overview
Description
(3-Chlorobenzyl)(4-methoxybenzyl)amine is an organic compound that features both a chlorobenzyl and a methoxybenzyl group attached to an amine
Scientific Research Applications
(3-Chlorobenzyl)(4-methoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxybenzylamine have been used for the amination reaction of functionalized aryl bromides .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .
Result of Action
Similar compounds have been used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobenzyl)(4-methoxybenzyl)amine typically involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzyl)(4-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar structure but lacks the chlorobenzyl group.
(3-Chlorophenyl)methanamine: Similar structure but lacks the methoxybenzyl group.
Uniqueness
(3-Chlorobenzyl)(4-methoxybenzyl)amine is unique due to the presence of both chlorobenzyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGKBGYHPTLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353348 |
Source
|
Record name | (3-chlorobenzyl)(4-methoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423740-56-1 |
Source
|
Record name | (3-chlorobenzyl)(4-methoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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